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4,6-Di(pyridin-3-yl)piperidin-2-one

Natural Product Synthesis Tobacco Alkaloid Regioselectivity

Researchers synthesizing anatalline or exploring MGAT2/P2X3 SAR require the correct 3-pyridyl regioisomer-generic substitution invalidates synthetic campaigns. 4,6-Di(pyridin-3-yl)piperidin-2-one is the established penultimate precursor to anatalline and a defined MGAT2 inhibitor pharmacophore probe. • Direct anatalline precursor per published total synthesis • 3-Pyridyl regiochemistry ensures target-specific hydrogen-bonding interactions • Suitable for MGAT2, P2X3, and anti-proliferative SAR studies • Available in ≥95% purity with global shipping

Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.3
Cat. No. B1160967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Di(pyridin-3-yl)piperidin-2-one
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Di(pyridin-3-yl)piperidin-2-one Identity & Procurement Context


4,6-Di(pyridin-3-yl)piperidin-2-one (C₁₅H₁₅N₃O; MW 253.3) is a 4,6‑diaryl‑piperidin-2-one scaffold bearing two pyridin-3-yl substituents . The compound serves as a well‑established synthetic intermediate in the total synthesis of anatalline, a cis‑2,4‑di(3‑pyridyl)piperidine alkaloid isolated from Nicotiana tabacum [1]. Structurally, it belongs to the broader class of aryl‑piperidinone MGAT2 inhibitor chemotypes disclosed in patent literature, wherein the piperidin-2-one core is a recognized pharmacophore for metabolic and inflammatory targets [2]. However, the specific substitution pattern of the 3-pyridyl regioisomer distinguishes it from other diaryl‑piperidinone congeners in terms of synthetic utility and biological annotation, making generic replacement without loss of function non-trivial.

Anatalline precursor
Regioselective synthetic intermediate for natural product total synthesis
MGAT2 pharmacophore
Piperidin‑2‑one scaffold entry for metabolic target inhibitor SAR
P2X3 chemotype
Diaryl‑piperidinone entry for ion channel antagonist profiling

Why 4,6-Di(pyridin-3-yl)piperidin-2-one Substitutes Are Not Interchangeable


Even within the narrow subclass of 4,6‑diaryl‑piperidin-2-ones, the identity of the aryl group and its ring‑nitrogen position (pyridin‑2‑yl vs. pyridin‑3‑yl vs. pyridin‑4‑yl) dictates both the synthetic route and the biological profile. The 3‑pyridyl isomer, 4,6‑di(pyridin‑3‑yl)piperidin-2-one, is the direct penultimate precursor to anatalline, a natural product with a defined cis‑2,4‑di(3‑pyridyl)piperidine structure [1]. Replacing it with the 2‑pyridyl or 4‑pyridyl analogue would yield a different alkaloid scaffold and would not map to the published synthetic sequence. In biological screening, the regiochemistry of the pyridine nitrogen influences hydrogen‑bonding interactions with target residues; for instance, the MGAT2 inhibitor patent demonstrates that activity is modulated by the position and nature of the heteroaryl substituent [2]. Consequently, a procurement decision to substitute a generic “diaryl‑piperidinone” or an alternative pyridyl regioisomer for 4,6‑di(pyridin‑3‑yl)piperidin-2-one risks invalidating a synthetic campaign or confounding a structure‑activity relationship study. The quantitative evidence below substantiates where differentiable data exist.

Regioisomer substitution risk
Pyridine nitrogen position (3‑yl vs 2‑yl or 4‑yl) alters synthetic outcome and target engagement; alternative regioisomers are not documented anatalline precursors.
Scaffold saturation state
Saturated piperidin‑2‑one vs. unsaturated dihydropyridinone influences ring conformation and may shift MGAT2 inhibitor activity profile.
Bioactivity annotation gap
Quantitative SAR for the exact 3‑pyridyl regioisomer is limited; class‑level data may not transfer directly without isomer‑specific validation.

Quantitative Differentiation Evidence for 4,6-Di(pyridin-3-yl)piperidin-2-one


Anatalline Synthesis Specificity vs. Other Regioisomers

4,6‑Di(pyridin‑3‑yl)piperidin-2-one is the documented intermediate used in the total synthesis of anatalline, a cis‑2,4‑di(3‑pyridyl)piperidine alkaloid [1]. The synthetic sequence proceeds via reduction of the lactam carbonyl; this reduction is stereochemically productive only for the correct pyridine‑3‑yl regioisomer. In contrast, 4,6‑di(pyridin‑2‑yl)piperidin-2-one and 4,6‑di(pyridin‑4‑yl)piperidin-2-one have no reported role in anatalline synthesis and would lead to structurally distinct end products that are not natural tobacco alkaloids.

Anatalline synthesis
Class-level inference
Only 3‑pyridyl isomer maps to published anatalline route; 2‑yl and 4‑yl analogues require de novo synthesis.
Synthetic route specificity
Regioisomer identity is critical for synthetic utility
Natural Product Synthesis Tobacco Alkaloid Regioselectivity

MGAT2 Inhibition: Piperidin-2-one vs. Dihydropyridinone

The Bristol‑Myers Squibb MGAT2 patent exemplifies aryl‑piperidinone and aryl‑dihydropyridinone scaffolds [1]. While 4,6‑di(pyridin‑3‑yl)piperidin-2-one itself is not explicitly claimed, the patent establishes that piperidin‑2‑one cores are active inhibitors of monoacylglycerol acyltransferase type 2 (MGAT2). The saturated piperidin‑2‑one ring (as in the target compound) is structurally distinct from the dihydropyridinone analogs, which contain an endocyclic double bond. This saturation state alters ring conformation and may influence target binding. No direct head‑to‑head data are available for the target compound; however, the class‑level inference is that piperidin‑2‑ones are preferred over their unsaturated counterparts for MGAT2 engagement.

MGAT2 inhibition
Class-level inference
Piperidin‑2‑one core preferred over unsaturated dihydropyridinone in patent SAR; no direct IC₅₀ for target compound.
Pharmacophore scaffold context
Ring saturation may influence metabolic stability
Metabolic Disease MGAT2 Inhibitor Piperidinone vs. Dihydropyridinone

P2X3 Antagonism: Regioisomer-Dependent Activity

A structurally related 4,6‑diaryl‑piperidin‑2‑one derivative was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes [1]. The compound demonstrated an EC₅₀ of 80 nM in this functional assay. While the specific compound tested is not publicly identified as 4,6‑di(pyridin‑3‑yl)piperidin-2-one, the BindingDB entry (ChEMBL_147403 / CHEMBL884064) corresponds to a 4,6‑diaryl‑piperidin‑2‑one chemotype. This provides class‑level evidence that the diaryl‑piperidin‑2‑one scaffold can achieve nanomolar P2X3 antagonism, and the potency is likely influenced by the nature and position of the aryl substituents. By comparison, the prototypical P2X3 antagonist A‑317491 exhibits Kᵢ values of 22‑92 nM across species, placing the class within a competitive potency range.

P2X3 antagonism
Class-level inference
EC₅₀ = 80 nM (class representative, rP2X3)
Supports P2X3 antagonist assay interpretation
Comparator A‑317491 Kᵢ 22–92 nM
Pain P2X3 Receptor Ion Channel

Anti-Proliferative and Differentiation Induction Potential

Web‑based bioactivity annotations suggest that 4,6‑di(pyridin‑3‑yl)piperidin-2-one (or a closely related diaryl‑piperidin‑2‑one) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, proposed for anti‑cancer and psoriasis applications [1]. However, the absence of quantitative comparator data (e.g., IC₅₀ against specific cancer cell lines, selectivity versus normal cells, or head‑to‑head comparison with standard differentiation agents such as ATRA or vitamin D₃ analogs) precludes a rigorous efficacy claim. The data are retained here as supporting evidence of potential biological differentiation but cannot be used to assert procurement priority over other analogs.

Anti‑proliferative
Supporting evidence
Qualitative report of proliferation arrest and monocyte differentiation in undifferentiated cells; no quantitative IC₅₀ or selectivity data.
Cell‑model endpoint review, requires validation
Data to verify; no comparator available
Oncology Cell Differentiation Anti‑Proliferative

Optimal Use Cases for 4,6-Di(pyridin-3-yl)piperidin-2-one


Anatalline Total Synthesis

The established total synthesis of anatalline proceeds through 4,6‑di(pyridin‑3‑yl)piperidin-2-one as the immediate precursor [1]. Reduction of the lactam carbonyl yields cis‑2,4‑di(3‑pyridyl)piperidine, the natural product. Laboratories engaged in alkaloid synthesis or plant secondary metabolite research should procure this compound specifically, as alternative pyridyl regioisomers are not integrated into the published synthetic pathway.

MGAT2 Inhibitor Optimization & SAR

The aryl‑piperidin‑2‑one scaffold is a validated MGAT2 inhibitor pharmacophore [1]. 4,6‑Di(pyridin‑3‑yl)piperidin-2-one provides a defined entry point for SAR exploration of the pyridine substituent position and its effect on MGAT2 potency, selectivity, and metabolic stability. It is a rational choice for medicinal chemistry programs targeting obesity, diabetes, or dyslipidemia.

P2X3 Antagonist Discovery for Pain

The diaryl‑piperidin‑2‑one chemotype has demonstrated nanomolar P2X3 antagonism (EC₅₀ ~80 nM) [1]. 4,6‑Di(pyridin‑3‑yl)piperidin-2-one is a candidate for further electrophysiological evaluation against P2X3 and P2X2/3 receptors; its pyrid‑3‑yl substitution may confer distinct selectivity profiles compared to pyrid‑2‑yl or pyrid‑4‑yl congeners, a hypothesis testable in head‑to‑head patch‑clamp assays.

Differentiation Screening in Oncology

Qualitative data hint at anti‑proliferative and differentiation‑inducing activity in undifferentiated cells [1]. While quantitative differentiation evidence is lacking, the compound may serve as a starting point for phenotypic screening in acute myeloid leukemia or psoriasis models, with the understanding that rigorous comparator‑based validation is required before procurement for therapeutic discovery programs.

Application
Selection Property
Validation Focus
Anatalline total synthesis
Regioselective synthetic fit
Synthetic route confirmation
MGAT2 inhibitor SAR
Piperidinone pharmacophore review
MGAT2 enzyme assay profiling
P2X3 antagonist discovery
Ion channel chemotype entry
P2X3 electrophysiology assay
Differentiation screening
Cell differentiation phenotype
Comparator‑based validation assays
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